molecular formula C18H21N3O5 B2868729 (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034492-16-3

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Cat. No. B2868729
CAS RN: 2034492-16-3
M. Wt: 359.382
InChI Key: XNDUPHWOXXUNTL-UHFFFAOYSA-N
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Description

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic molecule. It contains a furan-2-carbonyl group attached to a piperazine ring, which is further linked to a pyridin-4-yl group via a methanone bridge .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The furan-2-carbonyl group, piperazine ring, and pyridin-4-yl group are key structural elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solid state at room temperature and its solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone demonstrates antimicrobial potential. A study focusing on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives formed from acid chlorides and piperazine, highlighted variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antipsychotic and Neuroleptic Drugs

Compounds incorporating elements like piperazine and related structures have been evaluated for their potential as antipsychotic or neuroleptic drugs. One study synthesized and evaluated a series of butyrophenones with affinities for dopamine and serotonin receptors, highlighting their antipsychotic potential through in vitro and in vivo assays (Raviña et al., 2000).

Antiproliferative Activity

A novel series of derivatives demonstrated moderate DPPH radical-scavenging activity and in vitro antiproliferative activity against cancer cell lines, indicating potential applications in cancer therapy (El-Sawy et al., 2013).

Corrosion Inhibition

The inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium was studied, with specific compounds showing significant inhibition efficiency. This suggests applications in materials science for protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Molecular Interaction Studies

Another area of application involves the molecular interaction studies of antagonists with cannabinoid receptors, demonstrating the compound's potential in elucidating receptor-ligand interactions and contributing to the development of receptor-targeted therapies (Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not clearly defined in the available literature. It’s possible that the compound could interact with various biological targets, but specific interactions and mechanisms are not currently known .

Future Directions

The potential applications and future directions for this compound are not clearly defined in the available literature. Given its complex structure, it could be of interest in various areas of research, including medicinal chemistry and materials science .

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-11-12-26-16-13-14(4-5-19-16)17(22)20-6-8-21(9-7-20)18(23)15-3-2-10-25-15/h2-5,10,13H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDUPHWOXXUNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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